Product packaging for 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid(Cat. No.:CAS No. 14563-39-4)

4-(4-Hydroxy-3-methoxyphenyl)butanoic acid

Cat. No.: B3047835
CAS No.: 14563-39-4
M. Wt: 210.23 g/mol
InChI Key: ADGDNKUBVIXMIX-UHFFFAOYSA-N
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Description

Contextual Significance of Phenylpropanoid and Butanoic Acid Derivatives in Scientific Inquiry

The scientific importance of 4-(4-hydroxy-3-methoxyphenyl)butanoic acid is best understood within the broader context of its parent chemical classes: phenylpropanoids and butanoic acid derivatives.

Phenylpropanoids are a large and diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. wikipedia.org Their fundamental structure consists of a six-carbon aromatic phenyl group and a three-carbon propane (B168953) tail. wikipedia.orgtaylorandfrancis.com In the plant kingdom, they serve a multitude of critical functions, acting as structural components of polymers like lignin, providing protection against UV radiation, and defending against pathogens and herbivores. wikipedia.org In human health, dietary phenylpropanoids, which include flavonoids, phenolic acids, and stilbenes, are recognized for their health-promoting properties, largely attributed to their antioxidant capabilities. nih.govnih.gov They are integral components of the human diet, found in fruits, vegetables, grains, and beverages. taylorandfrancis.comnih.gov

Butanoic acid (butyric acid) and its derivatives are short-chain fatty acids with well-documented biological effects. nih.govnih.gov Butyric acid is a natural product of microbial fermentation of dietary fibers in the large intestine and plays a vital role in maintaining gut health. nih.gov Its derivatives have been the subject of extensive research, demonstrating a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.aibiointerfaceresearch.com A key mechanism of action for many butanoic acid derivatives is the inhibition of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. nih.govnih.gov This ability to modulate gene activity makes them compelling subjects for drug development and biological studies. nih.gov

The combination of these two structural motifs in this compound suggests a potential for unique biological activities, drawing from the characteristics of both phenylpropanoids and butanoic acid derivatives.

Overview of the Research Landscape Surrounding this compound

Research on this compound has gained momentum as scientific understanding of the gut microbiome's role in human health has expanded. This compound is not typically ingested directly in significant amounts but is rather a product of microbial metabolism. Gut bacteria, particularly from the phylum Bacteroidetes, convert dietary ferulic acid (4-hydroxy-3-methoxycinnamic acid) into its hydrogenated form, this compound (dihydroferulic acid). nih.govmdpi.com

Current investigations into this compound are primarily focused on its biological effects following its production in the gut. Studies have highlighted its potential role in metabolic health. Research in animal models has demonstrated that this metabolite can contribute to improvements in conditions like high-fat diet-induced obesity and hepatic steatosis (fatty liver). nih.gov Furthermore, it has been shown to enhance insulin (B600854) sensitivity, suggesting a beneficial role in glucose homeostasis. nih.gov Some studies have also explored its effects on muscle function, indicating it may enhance muscle strength and inhibit protein breakdown after exhaustive exercise. mdpi.com The compound is also noted for its antioxidant properties, which are often superior to its precursor, ferulic acid. mdpi.com

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C11H14O4
IUPAC Name This compound
Synonyms Dihydroferulic acid, Hydroferulic acid
Molar Mass 210.23 g/mol
Appearance White to off-white solid

Rationale for a Comprehensive Academic Review on the Chemical Compound

A dedicated academic review of this compound is warranted for several key reasons. Firstly, it is a pivotal molecule in understanding the complex interactions between diet, the gut microbiome, and host physiology. As a key metabolite of ferulic acid, one of the most abundant phenolic acids in the human diet, its biological activities are of direct relevance to nutrition and preventative medicine.

Secondly, the emerging body of research points towards significant therapeutic potential. Its beneficial effects on metabolic disorders such as obesity, fatty liver disease, and insulin resistance are areas of intense global health interest. nih.gov Consolidating the existing findings can help to clarify the mechanisms underlying these effects and guide future research.

Thirdly, the compound's unique structure, bridging phenylpropanoids and short-chain fatty acids, presents a compelling case for further pharmacological and chemical investigation. A comprehensive review can synthesize the current knowledge, identify research gaps, and stimulate new avenues of inquiry into its structure-activity relationships and potential as a lead compound for drug discovery. By providing a focused and structured overview, this review serves as a foundational resource for researchers in medicinal chemistry, pharmacology, nutrition, and microbiology.

Table 2: Summary of Key Research Findings on this compound

Research Area Key Findings
Metabolic Health Improves insulin sensitivity and was shown to be effective against weight gain and hepatic steatosis induced by a high-fat diet. nih.gov
Gut Microbiota Produced from dietary ferulic acid by gut microbes; may modulate the gut microbial community itself. nih.gov
Muscle Function Studies suggest it may enhance grip strength and inhibit exercise-induced protein catabolism. mdpi.com
Antioxidant Activity Exhibits significant antioxidant properties, potentially superior to its precursor molecule. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B3047835 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid CAS No. 14563-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-15-10-7-8(5-6-9(10)12)3-2-4-11(13)14/h5-7,12H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGDNKUBVIXMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600257
Record name 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14563-39-4
Record name 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of 4 4 Hydroxy 3 Methoxyphenyl Butanoic Acid

Identification in Natural Product Isolates and Biological Systems

Currently, 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid is not widely reported as a naturally occurring constituent within plants or other organisms in its free form. Its identification is predominantly associated with its role as a metabolic byproduct following the ingestion of certain dietary compounds, most notably from ginger (Zingiber officinale).

Endogenous Formation through Metabolic Processes

The formation of this compound in biological systems is a multi-step process involving dietary precursors and the metabolic machinery of both the host and its gut microbiota.

The primary dietary precursor for the endogenous formation of this compound is-gingerol, a major pungent component of fresh ginger. Following oral administration,-gingerol undergoes extensive metabolism. One of the metabolic pathways involves the transformation of-gingerol into this compound.

The gut microbiota plays a crucial role in the biotransformation of gingerols. Studies have demonstrated that the gut flora is instrumental in the metabolism of-gingerol. The microbial enzymes can catalyze various reactions, including reduction and degradation of the gingerol structure, leading to the formation of smaller phenolic compounds like this compound. The composition and activity of an individual's gut microbiota can influence the extent and rate of this biotransformation, leading to inter-individual variations in metabolite profiles.

Following absorption, gingerol and its metabolites are subjected to further enzymatic conversions in the liver and other tissues. Hepatic enzymes, including those involved in oxidation, contribute to the breakdown of the parent compounds. While the primary role of the liver is often glucuronidation and sulfation for excretion, it also participates in the oxidative degradation pathways that can lead to the formation of this compound.

Metabolite Profiling and Identification in Biological Matrices

The identification and quantification of this compound in biological matrices are essential for understanding its pharmacokinetics and metabolic fate. This metabolite has been detected in various biological samples, primarily in urine, following the consumption of ginger.

Advanced analytical techniques are employed for the profiling of this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive and specific detection of this compound in complex biological fluids. Gas chromatography-mass spectrometry (GC-MS) can also be utilized, often after a derivatization step to increase the volatility of the analyte.

These analytical methods allow for the creation of detailed metabolite profiles, providing insights into the metabolic pathways of dietary compounds like-gingerol and the role of gut microbiota in their transformation.

Table 1: Identification of this compound in Biological Matrices

Biological MatrixPrecursor CompoundAnalytical Method
Rat Urine-GingerolHPLC

Synthetic Methodologies and Chemical Transformations of 4 4 Hydroxy 3 Methoxyphenyl Butanoic Acid

De Novo Synthesis Strategies

De novo synthesis focuses on constructing the carbon skeleton and introducing the required functional groups to form the target molecule. Key strategies involve the use of readily available vanilloid precursors or the application of classic electrophilic aromatic substitution reactions.

While zingerone, 4-(4-hydroxy-3-methoxyphenyl)-2-butanone, is a structurally related vanilloid, a more common and chemically straightforward pathway to synthesize the parent acid and its analogs often starts with other abundant vanilloids like ferulic acid. Ferulic acid, or 4-hydroxy-3-methoxycinnamic acid, can be converted to 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as dihydroferulic acid, through the catalytic hydrogenation of the double bond in its propenoic acid side chain. mdpi.comresearchgate.net This reaction effectively saturates the side chain, yielding a key intermediate.

To extend the propanoic acid side chain by one carbon to achieve the desired butanoic acid structure, a homologation reaction such as the Arndt-Eistert synthesis can be employed. organic-chemistry.orgwikipedia.org This multi-step procedure involves:

Conversion of the starting carboxylic acid (dihydroferulic acid) into its corresponding acid chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone intermediate.

A metal-catalyzed (typically using silver oxide) Wolff rearrangement of the diazoketone in the presence of water, which generates the homologated carboxylic acid with one additional methylene (B1212753) group. orgsyn.orgscribd.com

This sequence provides a viable route from a common natural precursor to the target butanoic acid structure.

A direct and classical approach to the synthesis of 4-(4-hydroxy-3-methoxyphenyl)butanoic acid involves electrophilic aromatic substitution, specifically the Friedel-Crafts acylation. This method constructs the bond between the aromatic ring and the butanoic acid side chain in a two-step process.

The first step is the acylation of guaiacol (B22219) (2-methoxyphenol) with succinic anhydride (B1165640). In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the electrophilic acylium ion generated from succinic anhydride attacks the electron-rich aromatic ring of guaiacol. The substitution occurs preferentially at the position para to the activating hydroxyl group, yielding 4-(4-hydroxy-3-methoxyphenyl)-4-oxobutanoic acid.

The second step involves the reduction of the ketone functional group on the side chain. Standard methods for this transformation include the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). Both methods effectively remove the carbonyl oxygen, converting the keto-acid intermediate into the final product, this compound.

Table 1: Overview of De Novo Synthesis Strategies

Strategy Precursor(s) Key Reactions Intermediate Product
Vanilloid Precursor Route Ferulic Acid Catalytic Hydrogenation, Arndt-Eistert Homologation 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid

| Electrophilic Aromatic Substitution | Guaiacol, Succinic Anhydride | Friedel-Crafts Acylation, Clemmensen/Wolff-Kishner Reduction | 4-(4-Hydroxy-3-methoxyphenyl)-4-oxobutanoic acid |

Derivatization and Analog Synthesis

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives and analogs. These modifications can be targeted at the butanoic acid side chain or the phenyl ring.

The carboxylic acid group is a versatile functional handle for derivatization. Standard organic transformations can be applied to generate esters and amides.

Esterification: The carboxylic acid can be converted to an ester through Fischer esterification, reacting it with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates, the acid can be activated, for example, by converting it to an acid chloride, which then readily reacts with an alcohol.

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), to activate the carboxylic acid for nucleophilic attack by the amine. nih.govnih.gov This method has been successfully applied to the synthesis of various amides from structurally similar hydroxycinnamic acids like ferulic acid. mdpi.comresearchgate.netmdpi.com

Analogs of this compound with different substitution patterns on the aromatic ring can be synthesized by selecting appropriate starting materials. For instance, employing the Friedel-Crafts acylation strategy described in section 3.1.2, one can vary the substituted phenol (B47542) used in the initial reaction.

Using anisole (B1667542) (methoxybenzene) instead of guaiacol would result in the synthesis of 4-(4-methoxyphenyl)butanoic acid .

Starting with phenol would yield 4-(4-hydroxyphenyl)butanoic acid .

Utilizing 1,2-dimethoxybenzene (B1683551) (veratrole) would produce 4-(3,4-dimethoxyphenyl)butanoic acid .

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biocatalysts. Enzymes can be used to introduce chirality or perform specific functional group transformations under mild conditions. For phenylalkanoic acids and their derivatives, enzymatic reactions are particularly useful for preparing enantiomerically pure compounds.

Lipases, for example, are commonly used for the kinetic resolution of racemic esters or acids. In this process, the enzyme selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms. Similarly, dehydrogenases can be employed for the stereoselective reduction of a keto group, for instance, on an oxobutanoic acid precursor, to yield a specific enantiomer of a hydroxybutanoic acid derivative. Such approaches are valuable for synthesizing chiral building blocks for more complex molecules.

Table 2: Examples of Derivatization and Analog Synthesis

Modification Type Target Moiety Reaction Type Example Product(s)
Functional Group Modification Butanoic Acid Amidation 4-(4-Hydroxy-3-methoxyphenyl)butanamides
Functional Group Modification Butanoic Acid Esterification Alkyl 4-(4-hydroxy-3-methoxyphenyl)butanoates
Substituent Variation Phenyl Ring Friedel-Crafts Acylation 4-(4-Methoxyphenyl)butanoic acid, 4-(3,4-Dimethoxyphenyl)butanoic acid

| Chemo-Enzymatic Approach | Butanoic Acid Chain | Enzymatic Resolution/Reduction | Chiral hydroxy- or amino- derivatives |

Molecular Interactions and Mechanistic Insights of 4 4 Hydroxy 3 Methoxyphenyl Butanoic Acid

Investigation of Molecular Targets and Signaling Cascades

Receptor Binding and Agonistic/Antagonistic Activities

The biological effects of phenolic acid metabolites are often initiated by their interaction with specific cellular receptors. For compounds related to 4-(4-hydroxy-3-methoxyphenyl)butanoic acid, a key target identified is G protein-coupled receptor 41 (GPR41).

Research has specifically characterized 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) as a ligand for the GPR41 receptor. researchgate.netnih.gov Studies have demonstrated that HMPA binds to GPR41 with a greater affinity than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA), also known as ferulic acid. researchgate.netnih.gov The activation of GPR41 by HMPA is crucial for mediating the compound's anti-obesity effects and its ability to improve hepatic steatosis by stimulating lipid catabolism pathways. researchgate.netnih.gov GPR41, along with the related receptor GPR43, is activated by short-chain fatty acids (SCFAs), which are products of dietary fiber fermentation by gut bacteria. nih.govresearchgate.net This positions HMPA as a key signaling molecule linking gut microbiota metabolism with host energy homeostasis.

Table 1: Receptor Binding Profile of HMPA

CompoundReceptor TargetActivityReported Downstream Effects
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)G protein-coupled receptor 41 (GPR41)AgonistStimulation of lipid catabolism, improvement of hepatic steatosis, anti-obesity effects. researchgate.netnih.gov

Enzyme Modulation and Inhibition Kinetics

The kynurenine (B1673888) pathway, a major route for tryptophan catabolism, is a significant target for bioactive molecules due to its role in inflammation and neurotransmission. mdpi.commdpi.com While direct inhibition data for this compound is limited, studies on its precursor, ferulic acid, provide insight into potential enzymatic interactions.

Ferulic acid has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in the kynurenine pathway. nih.gov This pathway involves several key enzymes, including kynurenine hydroxylase and kynureninase, which convert kynurenine into the excitotoxin quinolinate. nih.gov Inhibition of upstream enzymes like IDO by related compounds such as ferulic acid can alter the balance of kynurenine pathway metabolites, potentially reducing the production of neurotoxic compounds and increasing the relative levels of neuroprotective metabolites like kynurenic acid. mdpi.comnih.gov For example, specific inhibitors of kynurenine hydroxylase and kynureninase have been shown to increase the cerebral formation of kynurenate. nih.gov

Table 2: Enzyme Modulation by Related Compounds

CompoundEnzyme TargetPathwayEffect
Ferulic acidIndoleamine 2,3-dioxygenase (IDO)Kynurenine PathwayInhibition of activity. nih.gov
NicotinylalanineKynurenine hydroxylaseKynurenine PathwayInhibition (IC50: 900 µM). nih.gov
NicotinylalanineKynureninaseKynurenine PathwayInhibition (IC50: 800 µM). nih.gov
meta-NitrobenzoylalanineKynurenine hydroxylaseKynurenine PathwayInhibition (IC50: 0.9 µM). nih.gov

Regulation of Gene Expression Profiles

Dihydroferulic acid (HMPA) has been demonstrated to exert significant modulatory effects on the expression of genes involved in a variety of cellular processes, including metabolism, muscle development, and antioxidant defense. mdpi.comnih.gov

In the context of metabolism, HMPA administration has been shown to alter the mRNA expression levels of genes related to hepatic glucose and lipid metabolism. mdpi.com It also appears to inhibit muscular lipid metabolism and protein catabolism through transcriptional regulation. mdpi.com Furthermore, HMPA influences the expression of genes associated with antioxidant responses, notably increasing the mRNA abundance of enzymes like NAD(P)H quinone dehydrogenase 1 (Nqo1) and superoxide (B77818) dismutase 1 (Sod1), while reducing the expression of nitric oxide synthases (Nos2 and Nos3) in muscle tissue. nih.gov Studies also indicate that HMPA may promote the development of fast-twitch muscle fibers by upregulating the gene expression of Myosin Heavy Chain 4 (Myh4) and Insulin-like growth factor 1 (Igf1). nih.gov Additionally, it has been observed to increase the expression of Sirtuin 1 (Sirt1) and Nuclear respiratory factor 1 (Nrf1), suggesting a role in enhancing mitochondrial biogenesis. nih.gov

Table 3: Gene Expression Regulated by Dihydroferulic Acid (HMPA)

Gene TargetEffectAssociated Function/PathwayTissue
Sod1, Nqo1UpregulationAntioxidant defense. nih.govSoleus Muscle
Nos2, Nos3DownregulationNitric oxide synthesis. nih.govSoleus Muscle
Myh4, Igf1UpregulationPromotion of fast-twitch muscle fiber hypertrophy. nih.govSoleus Muscle
Sirt1, Nrf1UpregulationMitochondrial biogenesis, exercise adaptation. nih.govSoleus Muscle
Myf5UpregulationMuscle development. mdpi.comMuscle

Cellular and Subcellular Modulatory Effects

Influence on Cellular Metabolism

Dihydroferulic acid (HMPA) and its precursor, ferulic acid, have been shown to significantly influence both lipid and glucose metabolism, contributing to improved metabolic health in various models. mdpi.comnih.gov

Lipid Metabolism: HMPA plays a beneficial role in regulating hepatic lipid metabolism. nih.gov It has been shown to be effective against high-fat diet-induced weight gain and hepatic steatosis. nih.gov These effects are partly mediated by its activation of the GPR41 receptor, which leads to the stimulation of lipid catabolism pathways in the liver. nih.gov In addition to its effects on the liver, HMPA also appears to inhibit lipid metabolism within muscle tissue, as indicated by changes in the expression of related genes. mdpi.com

Glucose Metabolism: Both ferulic acid and HMPA have demonstrated positive effects on glucose homeostasis. HMPA administration has been found to improve insulin (B600854) sensitivity. nih.gov Its precursor, ferulic acid, has been extensively studied for its antidiabetic properties, which include improving glucose homeostasis, promoting glucose uptake in muscle, and modulating key diabetogenic activities. nih.govnih.govmdpi.com Ferulic acid can also modulate carbohydrate-metabolizing enzymes in the liver, such as glycogen (B147801) phosphorylase and glucose-6-phosphatase, and improve the function and architecture of pancreatic β-cells. nih.govresearchgate.net

Table 4: Effects on Lipid and Glucose Metabolism

Metabolic AreaCompoundObserved Effect
Lipid MetabolismDihydroferulic acid (HMPA)Regulates hepatic lipid metabolism and improves hepatic steatosis. nih.gov
Contributes to anti-obesity effects in high-fat diet models. nih.gov
Glucose MetabolismDihydroferulic acid (HMPA)Improves insulin sensitivity. nih.gov
Ferulic acidImproves glucose homeostasis and insulin tolerance. nih.govresearchgate.net
Promotes muscle glucose uptake. nih.gov

Interactions with Neurotransmitter Systems (for related compounds)

The modulation of the kynurenine pathway by related compounds has direct implications for neurotransmitter systems. The pathway's metabolites include kynurenic acid, an antagonist of ionotropic excitatory amino acid receptors (e.g., NMDA, AMPA), and quinolinic acid, an NMDA receptor agonist. nih.gov

Pharmacological inhibition of the enzymes kynurenine hydroxylase and kynureninase leads to a significant increase in the brain's extracellular concentration of the neuroprotective metabolite kynurenic acid. nih.gov This elevation is associated with sedative and anticonvulsant activities, suggesting a functional antagonism of excitatory neurotransmission. nih.gov Therefore, compounds like ferulic acid that can inhibit upstream enzymes in this pathway may indirectly influence neurotransmitter balance by shunting tryptophan metabolism towards the production of kynurenic acid. nih.gov

Separately, other related butyric acid derivatives have been investigated for their roles in neurotransmission. For instance, (R)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride is recognized as a GABA receptor modulator, highlighting its potential to interact with inhibitory neurotransmitter systems. chemimpex.com

Insufficient Research Available on the Systemic Bioactivity of this compound

A thorough review of available scientific literature reveals a significant lack of research specifically investigating the systemic bioactivity and mechanistic insights of this compound. While information on its chemical structure and properties is available, detailed studies elucidating its effects at a systemic level in biological systems are not present in the public domain.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Mechanistic Elucidation of Bioactivity at the Systemic Level" for this specific compound as requested. Generating content on this topic would require speculation and extrapolation from other compounds, which would not meet the standards of scientific accuracy.

It is important to distinguish this compound from a structurally similar and more extensively studied compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) , also known as dihydroferulic acid. HMPA is a known metabolite produced by the gut microbiota from dietary polyphenols, such as ferulic acid. nih.govmdpi.comnih.gov Research on HMPA has indicated various biological activities, including roles in improving hepatic lipid metabolism and potentially enhancing muscle function. nih.govmdpi.com Studies have also delved into the pharmacokinetic profile of HMPA, detailing its absorption, metabolism, and distribution in animal models. researchgate.net

However, it must be emphasized that these findings are specific to HMPA and cannot be scientifically attributed to this compound due to differences in their chemical structures, which can lead to significantly different biological activities and metabolic fates.

Further research is required to determine the specific molecular interactions and systemic effects of this compound. Without such dedicated studies, any discussion of its bioactivity would be unfounded.

Structure Activity Relationship Sar and Chemoinformatic Analyses of 4 4 Hydroxy 3 Methoxyphenyl Butanoic Acid Analogs

Impact of Substituent Patterns on Pharmacological Profiles

The pharmacological activity of phenolic compounds, including 4-(4-hydroxy-3-methoxyphenyl)butanoic acid, is intricately linked to the nature and position of substituents on the aromatic ring and the aliphatic side chain. These modifications can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the phenyl ring of this compound are critical determinants of its biological activity, particularly its antioxidant properties. The relative positions of these groups are also of significant importance.

Research on various phenolic acids has consistently demonstrated that the number and arrangement of hydroxyl groups are paramount for radical scavenging activity. nih.gov For instance, an ortho-dihydroxy substitution pattern is often associated with potent antioxidant effects. nih.gov While this compound possesses a guaiacol-type substitution (a hydroxyl and an adjacent methoxy group), this arrangement still confers significant antioxidant capacity. The hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by resonance, a process that is further influenced by the electron-donating methoxy group.

Studies on related phenolic compounds have shown that methoxy substituents can enhance the radical scavenging activity of para-hydroxyphenolic acids. nih.gov The presence of the methoxy group can modulate the electronic properties of the phenyl ring, influencing the bond dissociation enthalpy of the phenolic hydroxyl group and the stability of the resulting radical.

The following table summarizes the general influence of hydroxyl and methoxy groups on the antioxidant activity of phenolic acids, which can be extrapolated to this compound and its analogs.

Substituent ModificationPredicted Impact on Antioxidant EfficacyRationale
Removal of the hydroxyl groupSignificant decreaseThe hydroxyl group is the primary hydrogen donor for radical scavenging.
Removal of the methoxy groupPotential decreaseThe methoxy group provides electronic stabilization to the phenoxy radical.
Addition of a second hydroxyl group (ortho or para)Potential increaseDihydroxy substitution patterns generally lead to enhanced antioxidant activity.
Shifting the methoxy group to a different positionVariableThe position of the methoxy group relative to the hydroxyl group affects resonance stabilization.

Increasing the length of the aliphatic chain generally leads to an increase in lipophilicity. This can enhance the compound's ability to cross cell membranes and may lead to improved interactions with hydrophobic binding pockets in target proteins. However, an excessive increase in chain length could also lead to decreased aqueous solubility and potential non-specific binding.

The introduction of branching on the aliphatic chain can have varied effects. It can alter the molecule's conformation and steric profile, potentially leading to a more favorable or unfavorable fit within a receptor's binding site. Branching can also influence the metabolic stability of the compound.

While direct studies on the systematic modification of the butanoic acid chain in this compound are limited, research on other phenolic acids suggests that the nature of the carboxylic acid-containing side chain influences their antioxidant and other biological activities. For instance, in some series of phenolic compounds, cinnamic acid derivatives have shown improved efficacy over their benzoic acid counterparts, indicating the importance of the linker between the phenyl ring and the carboxylic acid group. nih.gov

The table below outlines the predicted effects of modifying the aliphatic chain of this compound.

Aliphatic Chain ModificationPredicted Impact on Pharmacological ProfileRationale
Shortening the chain (e.g., propanoic or acetic acid)Altered lipophilicity and conformational flexibilityMay affect binding affinity and cellular uptake.
Lengthening the chain (e.g., pentanoic or hexanoic acid)Increased lipophilicityCould enhance membrane permeability but may decrease solubility.
Introducing branching (e.g., methyl or ethyl groups)Modified steric properties and conformationMay lead to improved or diminished receptor fit.

Conformational Analysis and Ligand-Receptor Fit

The three-dimensional conformation of this compound and its analogs is a critical factor in determining their interaction with biological receptors. Conformational analysis aims to identify the low-energy, stable conformations that the molecule is likely to adopt and how these conformations influence its ability to bind to a specific target.

Understanding the preferred conformations of these molecules is essential for designing analogs with improved ligand-receptor fit. Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of these compounds. Such studies can reveal the most probable conformations in different environments (e.g., in solution versus in a binding pocket). For instance, studies on other flexible fatty acids have shown that they can adopt folded, hairpin-like structures, which may be relevant for their biological activity. nih.gov

The interaction of a ligand with its receptor is governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The hydroxyl and methoxy groups, as well as the carboxylic acid moiety of this compound, are all capable of forming hydrogen bonds, which can be crucial for anchoring the ligand in the binding site. The phenyl ring and the aliphatic chain can engage in hydrophobic interactions. A precise understanding of these interactions is key to designing more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

For phenolic compounds like this compound, several QSAR studies have been conducted, particularly focusing on their antioxidant and antibacterial activities. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net These studies have highlighted the importance of various descriptors in predicting biological activity.

Key molecular descriptors often considered in QSAR studies of phenolic acids include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. These are crucial for understanding the molecule's reactivity, particularly in processes like radical scavenging.

Lipophilic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor of lipophilicity. It influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic regions of target proteins.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight, molecular volume, and surface area. They are important for understanding how the molecule fits into a receptor's binding site.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the branching and arrangement of atoms.

A hypothetical QSAR study on a series of this compound analogs might involve the synthesis of a library of compounds with variations in the substituents on the aromatic ring and the aliphatic chain. The biological activity of these compounds would be determined experimentally, and then a statistical model would be built to correlate this activity with the calculated molecular descriptors. The resulting QSAR model could then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

The following table presents a hypothetical set of descriptors that could be used in a QSAR model for this compound analogs and their potential correlation with a specific pharmacological activity.

DescriptorTypePotential Correlation with Activity
LogPLipophilicPositive or negative, depending on the target
HOMO EnergyElectronicPositive for antioxidant activity (ease of electron donation)
Molecular WeightStericMay have an optimal range
Number of Hydrogen Bond DonorsTopological/ElectronicPositive for interactions with polar receptor sites
Number of Rotatable BondsTopological/StericCan influence conformational entropy of binding

Computational Chemistry Approaches for Activity Prediction

Computational chemistry offers a powerful suite of tools for predicting the biological activity of molecules and understanding their mechanism of action at a molecular level. These approaches can significantly accelerate the drug discovery process by reducing the need for extensive and costly experimental screening.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its analogs, docking studies could be used to investigate their binding to specific enzymes or receptors that are relevant to their pharmacological effects. The results of docking simulations can provide insights into the key interactions between the ligand and the receptor, helping to explain the observed SAR and guiding the design of new analogs with improved binding affinity. For example, docking studies on related phenolic compounds like ferulic acid have been used to predict their anticancer activity by examining their interactions with cancer-related receptors. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In silico ADMET prediction models can be used to assess the drug-likeness of this compound analogs at an early stage of the design process. These models use the chemical structure to predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity. By identifying potential ADMET liabilities early on, medicinal chemists can modify the structure to improve these properties.

The table below provides an example of a computational workflow for the activity prediction of this compound analogs.

Computational StepPurposeExpected Outcome
1. Library DesignCreate a virtual library of analogs with diverse substituents.A set of novel chemical structures for in silico evaluation.
2. Molecular DockingPredict the binding mode and affinity of the analogs to a target receptor.Identification of analogs with high predicted binding affinity and favorable interactions.
3. ADMET PredictionAssess the drug-likeness and potential liabilities of the most promising analogs.Selection of analogs with a balanced profile of potency and favorable ADMET properties.
4. QSAR ModelingDevelop a model to correlate structural features with predicted activity.A predictive tool to guide further optimization of the lead compounds.

By integrating these computational approaches, a more efficient and informed drug design strategy can be employed for the development of novel therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for the Characterization and Quantification of 4 4 Hydroxy 3 Methoxyphenyl Butanoic Acid

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the isolation and quantification of 4-(4-hydroxy-3-methoxyphenyl)butanoic acid from complex samples. The choice of technique is often dictated by the sample matrix, the concentration of the analyte, and the required level of sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is widely used for determining the purity of standards, quantifying the compound in various extracts, and profiling its presence in biological and food samples.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography for the separation of phenolic acids, including this compound. nih.govscielo.org.bo In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For phenolic compounds, C18 bonded silica (B1680970) is a frequently used stationary phase. tandfonline.comjapsonline.com

The mobile phase typically consists of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol, and an acid modifier such as formic acid, acetic acid, or trifluoroacetic acid. nih.govfrontiersin.org The acidifier helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of complex mixtures of phenolic compounds. japsonline.comfrontiersin.org Detection is commonly performed using a diode-array detector (DAD), which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. scielo.org.bo

ParameterTypical Conditions for Phenolic Acid Analysis by RP-HPLC
Stationary Phase C18-bonded silica (e.g., Kromasil, Acclaim) scielo.org.bojapsonline.com
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 0.8 - 1.0 mL/min scielo.org.bo
Detection Diode-Array Detector (DAD) at 280 nm

This table presents typical starting conditions for the analysis of phenolic acids like this compound by reverse-phase HPLC, based on common methodologies for this class of compounds.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers several advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly faster analysis times. sielc.com For the analysis of this compound, particularly in complex matrices like biological fluids or plant extracts, UPLC can provide superior separation from interfering compounds. The fundamental principles of separation in UPLC are the same as in HPLC, with reverse-phase chromatography being the most common mode. However, the instrumentation is designed to withstand the higher backpressures generated by the smaller particle size columns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is typically required to increase its volatility and thermal stability. This is achieved by converting the polar hydroxyl and carboxyl groups into less polar ethers and esters, for example, through silylation.

Once derivatized, the compound can be separated by GC and detected by a mass spectrometer, which provides detailed structural information based on its mass-to-charge ratio and fragmentation pattern. The electron ionization (EI) mass spectrum of a related compound, 4-(4-methoxyphenyl)butanoic acid, shows characteristic fragments that can be used for its identification. nih.gov

Illustrative GC-MS Fragmentation Data for a Structurally Similar Compound

m/z (mass-to-charge ratio) Relative Intensity (%) Putative Fragment Ion
194 31.70 [M]+ (Molecular Ion)
134 41.50 [M - C2H4O2]+
121 99.99 [C8H9O]+

This table illustrates a potential fragmentation pattern for a derivatized form of this compound, based on experimental data for the closely related 4-(4-methoxyphenyl)butanoic acid. nih.gov The fragmentation of the target compound would be expected to show ions corresponding to the loss of the butanoic acid side chain and fragments of the substituted phenyl ring.

While direct injection of a derivatized sample is common, headspace and thermal desorption are valuable sampling techniques for the analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in various matrices. pnnl.gov

Headspace GC-MS analysis involves sampling the vapor phase above a liquid or solid sample in a sealed vial. nih.gov This technique is particularly useful for analyzing volatile compounds that contribute to the aroma of a sample. acs.org For a compound like this compound, its volatility is low, so headspace analysis would likely require elevated temperatures to detect it.

Thermal Desorption (TD) GC-MS is a highly sensitive method for the analysis of VOCs and SVOCs in air or emitted from materials. nih.gov Analytes are trapped on a sorbent tube, which is then heated to release the compounds into the GC-MS system. pnnl.gov This pre-concentration step allows for the detection of trace levels of analytes. chromatographyonline.com This technique could be applied to study the emission of this compound from natural products or during food processing.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) and Metabolomics

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound and its fragments. This level of accuracy is invaluable for the unambiguous identification of analytes in complex mixtures and for structural elucidation. When coupled with liquid chromatography (LC-HRMS), it is a powerful tool for metabolomics research.

In the context of metabolomics, this compound (dihydroferulic acid) is a known human metabolite of dietary phenolic compounds such as ferulic acid. researchgate.net Metabolomics studies aim to comprehensively identify and quantify all small molecules (metabolites) within a biological system. The presence and concentration of dihydroferulic acid in biological fluids like plasma and urine can serve as a biomarker for the intake of certain foods, such as coffee, fruits, and vegetables. phytohub.eu LC-HRMS is instrumental in these studies for the detection and quantification of dihydroferulic acid and its various conjugates (e.g., glucuronides and sulfates) in complex biological samples. researchgate.net

Research Findings from Metabolomics Studies

Study Focus Key Findings Involving Dihydroferulic Acid Analytical Technique
Coffee Consumption Biomarkers Dihydroferulic acid and its conjugates are identified as key metabolites in plasma and urine following coffee ingestion. phytohub.eu LC-HRMS
Gut Microbiota Metabolism The conversion of ferulic acid to dihydroferulic acid is attributed to the metabolic activity of gut microbiota. nih.gov LC-MS/MS

| Bioavailability of Hydroxycinnamates | Dihydroferulic acid is a major circulating metabolite after the consumption of hydroxycinnamate-rich foods. researchgate.net | UPLC-Q-TOF-MS |

This table summarizes findings from metabolomics research where this compound (dihydroferulic acid) has been identified as a significant metabolite, highlighting the role of advanced mass spectrometry techniques in this field.

Accurate Mass Measurement and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. Techniques such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry provide mass measurements with high accuracy, typically within 5 ppm, enabling the determination of the compound's elemental formula.

The molecular formula for this compound is C₁₁H₁₄O₄. Based on this, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined accurate mass that matches this theoretical value provides strong evidence for the compound's identity, distinguishing it from other isobaric compounds.

Table 1: Elemental Composition and Theoretical Accurate Mass

PropertyValue
Molecular FormulaC₁₁H₁₄O₄
Theoretical Monoisotopic Mass210.08921 u
Nominal Mass210 u
CompositionCarbon: 62.85%, Hydrogen: 6.71%, Oxygen: 30.44%

This data is calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to structurally characterize this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated or deprotonated molecule (precursor ion) is isolated and subjected to collision-induced dissociation (CID), generating a series of product ions. The resulting fragmentation spectrum is characteristic of the molecule's structure.

For this compound ([M-H]⁻ precursor ion at m/z 209.08), the fragmentation is expected to occur at the carboxylic acid group and the butanoic acid side chain. Key predicted fragmentation pathways include the loss of water (H₂O) and the loss of carbon dioxide (CO₂), which is a characteristic fragmentation for carboxylic acids. Cleavage of the side chain can also occur.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M-H]⁻)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
209.08191.07H₂O (18.01 u)
209.08165.09CO₂ (43.99 u)
209.08137.06C₃H₄O₂ (72.02 u)

Note: This table represents predicted fragmentation patterns based on the chemical structure. Actual experimental values may vary.

Metabolite Profiling in Complex Biological Matrices

This compound is recognized as a metabolite derived from the microbial degradation of dietary polyphenols, such as ferulic acid, in the gut. Its identification in complex biological matrices like plasma and urine is a key aspect of metabolomics studies aimed at understanding the bioavailability and physiological effects of dietary compounds.

Metabolite profiling studies typically employ liquid chromatography coupled with mass spectrometry (LC-MS) to separate and detect metabolites. The presence of this compound and its conjugates (e.g., glucuronides and sulfates) in human urine and plasma has been reported following the consumption of foods rich in ferulic acid, such as coffee and whole grains. These findings establish the compound as a potential biomarker for the intake of certain dietary phenolics. The detection of this metabolite helps to elucidate the metabolic pathways of its parent compounds and their interaction with the gut microbiota.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the butanoic acid side chain. The aromatic protons would appear as a characteristic pattern, while the aliphatic protons would show specific splitting patterns (triplets, multiplets) due to spin-spin coupling. The ¹³C NMR spectrum would display signals for the carboxylic carbon, the aromatic carbons (both protonated and quaternary), the methoxy carbon, and the aliphatic carbons of the side chain.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.6 - 6.9Multiplet
Methoxy (-OCH₃)~3.8Singlet
-CH₂- (alpha to Ar)~2.6Triplet
-CH₂- (beta to Ar)~1.9Multiplet
-CH₂- (alpha to COOH)~2.3Triplet
Phenolic -OHVariableBroad Singlet
Carboxylic -OHVariableBroad Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic C=O~178
Aromatic C-O~146
Aromatic C-OCH₃~148
Aromatic C-C~132
Aromatic C-H112 - 122
Methoxy (-OCH₃)~56
-CH₂- (alpha to Ar)~35
-CH₂- (beta to Ar)~26
-CH₂- (alpha to COOH)~33

Note: These tables represent predicted chemical shifts based on analogous structures. Actual experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its hydroxyl, methoxy, carboxylic acid, and aromatic moieties.

The presence of both a phenolic hydroxyl and a carboxylic acid hydroxyl group would result in a very broad O-H stretching band. The carbonyl group of the carboxylic acid would produce a strong, sharp absorption. The aromatic ring would be identified by C-H and C=C stretching vibrations.

Table 5: Characteristic IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (Wavenumber, cm⁻¹)Description
O-H Stretch (Phenol, Carboxylic Acid)3300 - 2500Very Broad
C-H Stretch (Aromatic)3100 - 3000Sharp, Medium
C-H Stretch (Aliphatic)3000 - 2850Sharp, Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
C-O Stretch (Ether, Acid)1300 - 1000Strong

Bioanalytical Method Development for Quantitative Analysis in Research Models

Developing a robust bioanalytical method is crucial for accurately quantifying this compound in biological samples from research models, which is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis due to its high sensitivity, selectivity, and specificity. chemicalbook.com

A typical LC-MS/MS method involves several key steps:

Sample Preparation: This step is critical to remove interferences from the biological matrix (e.g., plasma, urine). Common techniques include protein precipitation with organic solvents (e.g., acetonitrile or methanol), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The use of a stable isotope-labeled internal standard is essential for accurate quantification.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other matrix components. A C18 column is commonly employed with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, which provides excellent selectivity and minimizes background noise.

The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results. chemicalbook.com

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While 4-(4-hydroxy-3-methoxyphenyl)butanoic acid has demonstrated several beneficial biological effects, its full therapeutic spectrum remains largely unexplored. Initial studies have confirmed its potential in several areas, providing a launchpad for investigating novel applications.

Known biological activities include potent antioxidant and anti-inflammatory effects, neuroprotective action in ischemic models, and hepatoprotective capabilities against induced oxidative stress. mdpi.comscielo.br Notably, it has been shown to be a more effective inhibitor of in vitro platelet activation than its precursor, ferulic acid, suggesting a potential role in cardiovascular health. rsc.org Recent findings also indicate it may improve hepatic lipid metabolism through the GPR41 receptor and enhance muscle function by increasing grip strength and inhibiting protein breakdown after strenuous exercise. nih.govmdpi.com

Future research should aim to explore its therapeutic potential in a broader range of pathologies. Given its potent anti-inflammatory and antioxidant properties, its efficacy in chronic inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and certain dermatological conditions warrants investigation. Its neuroprotective effects, observed in stroke models, could be assessed in the context of chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease. Furthermore, its impact on muscle physiology suggests a potential therapeutic avenue for age-related sarcopenia or other muscle-wasting disorders.

Table 1: Established and Potential Therapeutic Areas for this compound

Established ActivitySupporting EvidenceFuture Research AreaPotential Therapeutic Application
NeuroprotectionReduced infarct volume in ischemic rat models. scielo.brChronic Neurodegenerative DiseasesAlzheimer's Disease, Parkinson's Disease
HepatoprotectionProtection of hepatic cells from TNF-α-induced inflammation. mdpi.comNon-alcoholic Fatty Liver Disease (NAFLD)Management of hepatic steatosis
Anti-platelet ActivityMore effective than ferulic acid in inhibiting platelet activation. rsc.orgThrombotic DisordersPrevention of thrombosis
Muscle Function EnhancementInhibition of exercise-induced protein catabolism. mdpi.comMuscle Wasting ConditionsSarcopenia, Cachexia
Anti-inflammatoryGeneral anti-inflammatory effects observed. nih.govnih.govChronic Inflammatory DiseasesRheumatoid Arthritis, IBD

Development of Novel Analogs with Enhanced Specificity and Efficacy

The chemical structure of this compound offers multiple sites for modification to develop novel analogs with improved pharmacological profiles. Structure-activity relationship (SAR) studies on related compounds, such as ferulic acid, have shown that modifications to the phenolic hydroxyl group, the methoxy (B1213986) group, and the side chain can significantly influence biological activity, particularly antioxidant capacity. nih.govacs.orgnih.gov

Future research should focus on the rational design and synthesis of derivatives of this compound. The objective would be to enhance target specificity, improve pharmacokinetic properties (such as bioavailability and half-life), and increase therapeutic efficacy. For instance, esterification of the carboxylic acid group could enhance lipophilicity and cell membrane permeability. Modification of the phenolic hydroxyl or methoxy groups could alter receptor binding affinity and antioxidant potential.

Inspiration can be drawn from the successful development of ferulic acid-based derivatives, such as potent histone deacetylase (HDAC) inhibitors for cancer therapy and compounds with significant antiviral activity. researchgate.netmdpi.comnih.gov A similar strategic approach—designing analogs with specific molecular targets in mind—could yield novel therapeutic agents derived from the dihydroferulic acid scaffold.

Application of Omics Technologies (e.g., Proteomics, Transcriptomics) in Mechanistic Studies

To move beyond a phenomenological understanding of its effects, "omics" technologies are indispensable for elucidating the precise molecular mechanisms of this compound. Transcriptomics can reveal changes in gene expression patterns in cells or tissues upon treatment, identifying the signaling pathways and regulatory networks it modulates. Proteomics can identify direct protein binding partners and downstream changes in protein expression and post-translational modifications.

While such studies on this specific compound are nascent, research on related molecules demonstrates the power of this approach. For example, combined transcriptomic and metabolomic analyses have been used to identify ferulic acid's role in plant stress responses. mdpi.comresearchgate.net A similar methodology can be applied to human cell lines (e.g., neuronal cells, hepatocytes, platelets) or animal models treated with this compound. This would provide an unbiased, system-wide view of its biological impact, potentially uncovering novel mechanisms of action and identifying new therapeutic targets. For instance, a transcriptomic study of neuronal cells could clarify the genetic basis of its neuroprotective effects, while a proteomic analysis of platelets could pinpoint the exact proteins involved in its anti-aggregatory action.

Computational Drug Design and In Silico Screening for Target Identification

Computational methods offer a powerful and efficient means to accelerate drug discovery and development. For this compound, in silico approaches can be used to identify potential molecular targets and to design novel, more potent analogs.

Molecular docking is a key technique that can be used to screen the compound against large libraries of protein structures to predict binding affinities and identify potential biological targets. semanticscholar.org Numerous in silico studies on ferulic acid and its derivatives have successfully predicted their interactions with targets like the main protease of SARS-CoV-2 and the NF-κB transcription factor. umlub.plnih.gov A similar strategy can be employed for dihydroferulic acid to generate hypotheses about its protein targets, which can then be validated experimentally.

Following target identification, molecular dynamics simulations can be used to study the stability of the compound-protein complex and to understand the dynamics of their interaction at an atomic level. nih.gov This detailed information can guide the structure-based design of new analogs with optimized binding characteristics, as has been explored for other ferulic acid derivatives. rasayanjournal.co.inresearchgate.net

Table 2: Potential In Silico Research Workflow

StepTechniqueObjectiveExample from Related Compounds
1. Target FishingReverse Molecular DockingIdentify potential protein targets for the compound from structural databases.Screening ferulic acid against therapeutic targets for hyperlipidemia (PPAR-γ, SIRT1). semanticscholar.org
2. Binding Pose and Affinity PredictionMolecular DockingPredict the binding mode and estimate the binding energy of the compound to a specific target.Docking of ferulic acid derivatives against SARS-CoV-2 Main Protease. nih.gov
3. Stability AnalysisMolecular Dynamics (MD) SimulationAssess the stability of the predicted ligand-protein complex over time.MD simulations confirming stable binding of ferulic acid analogs to their target. rasayanjournal.co.in
4. Analog DesignStructure-Based Drug DesignModify the compound's structure to improve binding affinity and specificity for the identified target.Designing novel ferulic acid-based NF-κB inhibitors. umlub.pl

Integration with Systems Biology for Holistic Understanding of Biological Impact

A systems biology approach seeks to understand the compound's effects not on a single target but on the complex, interconnected network of biological pathways. This holistic perspective is crucial for understanding the full physiological impact of this compound, predicting potential side effects, and identifying opportunities for combination therapies.

Network pharmacology, a key discipline within systems biology, can be used to construct and analyze "drug-target-disease" networks. mdpi.com By integrating data from omics studies (Section 7.3), computational screening (Section 7.4), and existing literature, a comprehensive interaction map for the compound can be built. This map would visualize how the compound's initial interactions with its primary targets propagate through signaling and metabolic networks to produce the observed phenotypic effects.

Studies on ferulic acid have already utilized network pharmacology to elucidate its multi-target, multi-pathway mechanisms in complex diseases like cancer, identifying its influence on networks such as the PI3K/AKT and JAK2/STAT6 pathways. nih.gov Applying this approach to this compound would provide invaluable insights into its systemic effects, helping to bridge the gap between molecular action and therapeutic outcome.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification or condensation reactions. For example, ester derivatives (e.g., methyl esters) are formed using methanol under acidic or basic catalysis, with temperature control (40–60°C) to avoid side reactions . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF) and reaction time (6–24 hours) to maximize yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.7–7.2 ppm) and methoxy groups (δ 3.8–3.9 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~224.21 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles, critical for verifying stereochemistry in solid-state forms .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodological Answer : Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
  • Anti-inflammatory Potential : COX-2 inhibition measured via ELISA .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work under fume hoods to minimize inhalation. Store at 2–8°C in airtight containers, away from light. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the methoxy group influence the compound's structure-activity relationships (SAR) in biological systems?

  • Methodological Answer : Comparative studies with analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) reveal the methoxy group enhances lipid solubility, improving membrane permeability. In enzymatic assays (e.g., tyrosinase inhibition), the methoxy moiety reduces IC50_{50} by 30% compared to non-methoxy analogs . Molecular docking (AutoDock Vina) shows methoxy groups form hydrophobic interactions with enzyme active sites .

Q. What mechanistic insights exist regarding its enzyme inhibition properties?

  • Methodological Answer : Kinetic assays (Lineweaver-Burk plots) demonstrate non-competitive inhibition of α-glucosidase, with KiK_i values of 8.2 µM. Fluorescence quenching studies suggest binding near the enzyme’s allosteric site, altering conformation .

Q. Which advanced analytical methods resolve stability challenges under varying pH and temperature?

  • Methodological Answer :

  • HPLC-UV : Monitor degradation products at λ = 280 nm under accelerated conditions (40°C, 75% RH).
  • LC-MS/MS : Identifies oxidative byproducts (e.g., quinone derivatives) in acidic buffers (pH 3.0).
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~180°C) .

Q. How can computational modeling predict its pharmacokinetic and toxicity profiles?

  • Methodological Answer : Use SwissADME for predicting LogP (2.1) and BBB permeability. Toxicity risk (AMES test, hepatotoxicity) is assessed via ProTox-II, highlighting potential mitochondrial toxicity. Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT):

  • In-line FTIR : Monitors reaction progress in real-time.
  • Design of Experiments (DoE) : Optimizes parameters (e.g., catalyst loading, stirring rate) via response surface methodology.
  • Crystallization Control : Use anti-solvent precipitation (water/ethanol) to ensure consistent particle size distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.